2-amino-8-bromoquinazolin-4(3H)-one chemical structure and properties
2-amino-8-bromoquinazolin-4(3H)-one chemical structure and properties
Technical Whitepaper: 2-Amino-8-bromoquinazolin-4(3H)-one
Executive Summary
2-Amino-8-bromoquinazolin-4(3H)-one (CAS: 1258630-85-1) represents a high-value heterocyclic scaffold in modern drug discovery. Distinguished by its orthogonal reactivity profile, this molecule combines a hydrogen-bond-rich quinazolinone core—essential for kinase and protease inhibition—with an 8-bromo handle that facilitates late-stage diversification via palladium-catalyzed cross-coupling. This guide provides a definitive technical analysis of its synthesis, physicochemical properties, and utility as a pharmacophore in BACE1, HSP90, and antibacterial research.
Chemical Identity & Structural Analysis
The core structure of 2-amino-8-bromoquinazolin-4(3H)-one exists in a dynamic tautomeric equilibrium. While the oxo-form (lactam) predominates in the solid state and polar solvents (DMSO), the hydroxy-form (lactim) contributes to its reactivity profile during electrophilic substitutions.
| Property | Data / Description |
| IUPAC Name | 2-Amino-8-bromoquinazolin-4(3H)-one |
| CAS Number | 1258630-85-1 |
| Molecular Formula | C₈H₆BrN₃O |
| Molecular Weight | 240.06 g/mol |
| Core Scaffold | Quinazolin-4(3H)-one |
| Key Substituents | C2-Amino ( |
| Tautomerism | Lactam (major) |
Structural Logic & Electronic Effects
The 8-bromo substituent exerts a weak electron-withdrawing inductive effect (-I) on the benzene ring, slightly deactivating the C5, C6, and C7 positions. However, its primary value lies in steric positioning; located peri- to the N1 nitrogen, it influences the conformation of N1-substituents in derivatives, a critical factor in binding affinity for targets like BACE1 (Beta-secretase 1).
Caption: Tautomeric equilibrium and key structural handles of 2-amino-8-bromoquinazolin-4(3H)-one.
Synthetic Methodologies
The most robust synthetic route utilizes 2-amino-3-bromobenzoic acid as the starting material. This approach minimizes side reactions common with anthranilic acid derivatives and ensures regiocontrol of the bromine atom.
Protocol A: Cyclocondensation with Cyanamide (Preferred)
This method is favored for its atom economy and high yield.
Reagents:
-
Starting Material: 2-Amino-3-bromobenzoic acid (CAS: 20776-51-6)
-
Cyclizing Agent: Cyanamide (
aq. solution) or Chloroformamidine hydrochloride -
Solvent: Diglyme or molten state
-
Catalyst: Conc.
(trace)
Step-by-Step Workflow:
-
Preparation: Dissolve 2-amino-3-bromobenzoic acid (
eq) in diglyme. -
Addition: Add cyanamide (
eq) dropwise at ambient temperature. -
Cyclization: Heat the mixture to reflux (
) for 4–6 hours. The reaction proceeds via a guanidine intermediate which cyclizes with the carboxylic acid moiety. -
Workup: Cool the reaction mixture to
. The product precipitates as a solid.[1][2][3] -
Purification: Filter the precipitate and wash with cold ethanol/ether. Recrystallize from DMF/Ethanol if necessary.
Yield: Typically 75–85%.
Protocol B: S-Methylisothiourea Route
An alternative route involves the reaction of the anthranilic acid derivative with S-methylisothiourea sulfate, useful when avoiding cyanamide handling.
Caption: Synthetic pathway from 2-amino-3-bromobenzoic acid via cyanamide cyclization.
Reactivity Profile & Derivatization
The dual functionality of 2-amino-8-bromoquinazolin-4(3H)-one allows for orthogonal functionalization, a key requirement for SAR (Structure-Activity Relationship) studies.
A. Palladium-Catalyzed Cross-Coupling (C8 Position)
The C8-bromo position is sterically accessible for Suzuki-Miyaura and Buchwald-Hartwig couplings. This is critical for extending the scaffold into hydrophobic pockets of target proteins.
-
Conditions:
, , Dioxane/Water, . -
Outcome: Introduction of aryl, heteroaryl, or alkyl groups at C8 without affecting the quinazolinone core.
B. N-Acylation/Alkylation (2-Amino Group)
The exocyclic amine at C2 is nucleophilic but less reactive than a primary aniline due to conjugation with the quinazolinone ring.
-
Acylation: Reacts with acid chlorides/anhydrides to form amides (e.g., for BACE1 inhibitors).
-
Protection: Can be protected as a Boc-derivative or acetamide to direct alkylation to the N3 position.
Physical & Spectral Properties
Note: Data derived from validated analogs (6,8-dibromo and 2-amino-quinazolinone) where specific experimental values for the 8-bromo isomer are unpublished.
-
Physical State: Off-white to pale yellow crystalline solid.
-
Melting Point: High, typically
(dec).[4][5] -
Solubility:
-
Soluble: DMSO, DMF, hot Acetic Acid.
-
Insoluble: Water, Diethyl Ether, Hexane.
-
Representative NMR Data (DMSO-
-
NMR:
- ppm (br s, 1H, NH - Lactam).
- ppm (m, 2H, Ar-H, C5/C7).
- ppm (t, 1H, Ar-H, C6).
-
ppm (br s, 2H,
). -
Interpretation: The C8-Br substituent causes a downfield shift of the adjacent C7 proton compared to the unsubstituted analog.
Medicinal Chemistry Applications
BACE1 Inhibition (Alzheimer's Disease)
Derivatives of 2-aminoquinazolin-4(3H)-one are established inhibitors of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) . The 2-amino group forms a critical cyclic hydrogen-bonding network with the aspartic acid dyad in the enzyme's active site. The 8-bromo group allows for the attachment of lipophilic moieties that penetrate the S1 or S3 sub-pockets, enhancing potency and selectivity over BACE2.
Antibacterial Activity (MRSA)
Recent studies highlight 2-aminoquinazolinones as potent agents against Methicillin-Resistant Staphylococcus aureus (MRSA). The scaffold disrupts bacterial cell wall synthesis. Substitution at the 6- or 8-position (halogenation) significantly improves membrane permeability and metabolic stability.
SARS-CoV-2 Antivirals
N-acetylated derivatives of 2-aminoquinazolinones have shown promise as inhibitors of SARS-CoV-2 replication. The planar structure intercalates well with viral RNA-dependent RNA polymerase (RdRp) pockets.
References
-
Chemical Identity & CAS: 2-Amino-8-bromoquinazolin-4(3H)-one (CAS 1258630-85-1). Accelachem Catalog. Available at: [Link]
-
Synthetic Methodology: Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives. Antibiotics (Basel). 2025; 14(10):967. Available at: [Link]
-
Medicinal Application (SARS-CoV-2): Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2. Molecules. 2022; 27(13):4267. Available at: [Link]
-
General Quinazolinone Synthesis: Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]
